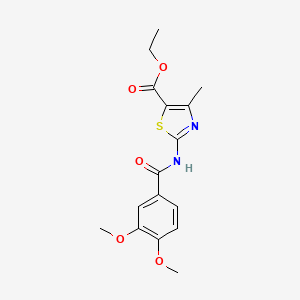![molecular formula C13H13N3OS B11682336 N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11682336.png)
N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. One common method involves reacting 2-(thiophen-2-yl)acetohydrazide with 4-pyridinecarboxaldehyde under reflux conditions in ethanol. The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
科学研究应用
N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar coordination chemistry properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in similar applications, such as medicinal chemistry.
Uniqueness
N’-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic properties. This makes it particularly useful in the development of materials for organic electronics and as a versatile ligand in coordination chemistry.
属性
分子式 |
C13H13N3OS |
|---|---|
分子量 |
259.33 g/mol |
IUPAC 名称 |
N-[(E)-1-pyridin-4-ylethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H13N3OS/c1-10(11-4-6-14-7-5-11)15-16-13(17)9-12-3-2-8-18-12/h2-8H,9H2,1H3,(H,16,17)/b15-10+ |
InChI 键 |
OPUQLEJXALPGMJ-XNTDXEJSSA-N |
手性 SMILES |
C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=NC=C2 |
规范 SMILES |
CC(=NNC(=O)CC1=CC=CS1)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682256.png)
![(5Z)-5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682263.png)
![N'-[(1Z,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11682271.png)
![4-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11682278.png)
![3-(2,5-Dimethoxyphenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682279.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11682284.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682285.png)
![Tert-butyl 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11682288.png)
![2-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11682302.png)
![morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone](/img/structure/B11682309.png)
![3-[(4-ethoxyphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11682310.png)
![(2Z,5Z)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11682316.png)
![2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)quinazolin-4(3H)-one](/img/structure/B11682320.png)

